Structural Differentiation from 6‑Substituted and 2‑Methyl Imidazo[1,2‑a]pyridine-Propenone Analogs: Impact on Tubulin Inhibitory Potency in A549 Lung Cancer Cells
In a direct series of imidazopyridine–propenone conjugates evaluated for antiproliferative activity against A549 lung cancer cells, the most potent analogs 8m and 8q achieved IC50 values of 0.86 µM and 0.93 µM [1]. These compounds incorporate specific aryl and heteroaryl substitutions on the propenone moiety distinct from the dimethylamino group present in CAS 878804-63-8. While CAS 878804-63-8 has not been directly tested in this assay, its dimethylamino substituent—an electron-donating group—differs fundamentally from the aryl/heteroaryl substituents in 8m and 8q, which contribute to tubulin binding through hydrophobic and π-stacking interactions [1]. The unsubstituted imidazo[1,2-a]pyridine core of CAS 878804-63-8 contrasts with the 2-methyl or 6-substituted cores frequently employed in optimized analogs [1][2], providing a distinct starting scaffold for fragment-based or SAR-driven optimization campaigns.
| Evidence Dimension | Antiproliferative activity (IC50) against A549 lung cancer cells |
|---|---|
| Target Compound Data | CAS 878804-63-8: Not directly reported; contains dimethylamino donor group on propenone and unsubstituted imidazo[1,2-a]pyridine core |
| Comparator Or Baseline | Compound 8m: IC50 = 0.86 µM; Compound 8q: IC50 = 0.93 µM (both contain aryl/heteroaryl substituents) [1] |
| Quantified Difference | Structural divergence—dimethylamino vs. aryl substituents—predicts altered tubulin binding and potency profile per established SAR [1] |
| Conditions | A549 human lung carcinoma cell line, MTT assay; tubulin polymerization inhibition confirmed by flow cytometry and Western blot [1] |
Why This Matters
This structural distinction positions CAS 878804-63-8 as a privileged, less-substituted scaffold for SAR exploration where the dimethylamino group's electronic effects can be systematically probed without confounding aryl interactions.
- [1] M. R. Shaik et al. Design, synthesis and biological evaluation of imidazopyridine–propenone conjugates as potent tubulin inhibitors. MedChemComm, 2017, 8, 1000–1006. DOI: 10.1039/c7md00043j. PMCID: PMC6072242. View Source
- [2] D. Kamble et al. Imidazopyridine chalcones as potent anticancer agents: Synthesis, single-crystal X-ray, docking, DFT and SAR studies. Arch. Pharm. (Weinheim), 2023, 356(7), e2300106. DOI: 10.1002/ardp.202300106. PMID: 37208792. View Source
